Lipophilicity Reduction vs. 4-Bromo Analog Enhances Predicted Solubility
The target compound exhibits a logP of 4.016 (ZINC15) [1], whereas the 4-bromobenzamide analog (N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-bromobenzamide) has a logP of 6.1238 (ChemDiv) . The reduction of 2.11 logP units corresponds to an approximately 128-fold theoretical decrease in octanol-water partition coefficient, indicating substantially superior aqueous solubility for the methoxy-substituted compound.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.016 (ZINC15 predicted) |
| Comparator Or Baseline | N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-bromobenzamide, logP = 6.1238 (ChemDiv predicted) |
| Quantified Difference | ΔlogP = -2.11 (target is 128-fold less lipophilic) |
| Conditions | Predicted logP values; computational estimates using fragment-based methods (ZINC15 and ChemDiv). |
Why This Matters
Lower lipophilicity reduces the risk of CYP450 inhibition, plasma protein binding, and non-specific membrane partitioning, making the target compound a more developable starting point for lead optimization.
- [1] ZINC15 Database. ZINC000039273358, N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-methoxybenzamide (logP 4.016). Accessed: 2026-05-09. View Source
